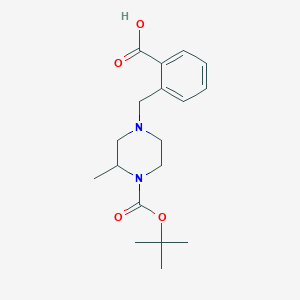
1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The compound is characterized by the presence of a carboxyphenylmethyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine ring
Vorbereitungsmethoden
The synthesis of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the carboxyphenylmethyl and methyl groups. The Boc protecting group is then added to protect the nitrogen atoms during subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The Boc protecting group can be removed through hydrolysis, typically using acidic or basic conditions, to yield the free amine.
Wissenschaftliche Forschungsanwendungen
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex molecules. Its reactivity and stability make it suitable for use in various organic reactions.
Biological Studies: Researchers use the compound to study the effects of piperazine derivatives on biological systems. It can be used to investigate the interactions between small molecules and biological targets.
Wirkmechanismus
The mechanism of action of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the carboxyphenylmethyl group can enhance binding affinity and specificity, while the Boc protecting group can be removed to reveal reactive amine groups that can form covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine can be compared to other piperazine derivatives, such as:
1-(2-carboxyphenylmethyl)-4-Bocpiperazine: Similar structure but lacks the methyl group, which may affect its reactivity and binding properties.
1-(2-carboxyphenylmethyl)-3-methylpiperazine: Lacks the Boc protecting group, making it more reactive but less stable.
1-(2-carboxyphenylmethyl)-3-methyl-4-acetylpiperazine: Contains an acetyl protecting group instead of Boc, which may influence its solubility and reactivity.
The uniqueness of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H26N2O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-13-11-19(9-10-20(13)17(23)24-18(2,3)4)12-14-7-5-6-8-15(14)16(21)22/h5-8,13H,9-12H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
BHTLXEDHGVUWDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


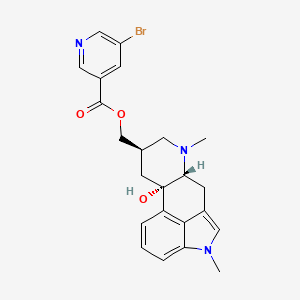
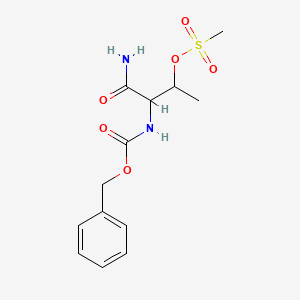
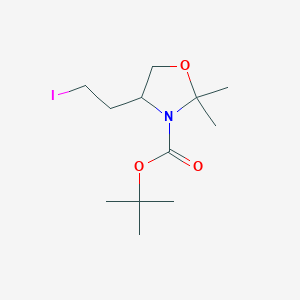
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester](/img/structure/B15123851.png)
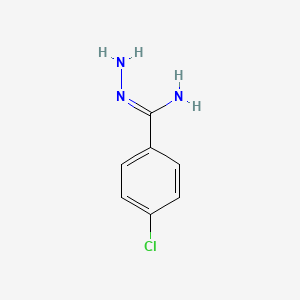
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole](/img/structure/B15123859.png)
![1-[5-(Diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15123860.png)
![(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B15123862.png)
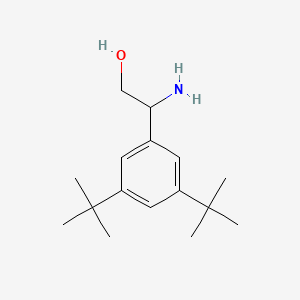
![4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)
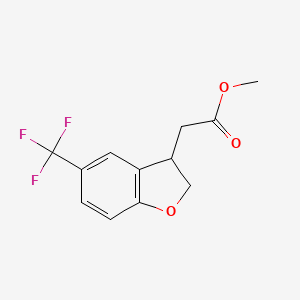
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B15123900.png)
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
![3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15123905.png)
